molecular formula C17H11N3O3S B2847097 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 714942-33-3

4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No. B2847097
CAS RN: 714942-33-3
M. Wt: 337.35
InChI Key: BTCLJMKTFGTENM-UHFFFAOYSA-N
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Description

“4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity . Another example is the synthesis of pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The structure-activity relationship of similar compounds has been studied in the context of PARP-1 inhibitors .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied. For instance, a series of benzofuran [3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Benzofuroxans, including compounds like 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine, have garnered attention for their broad spectrum of biological activities. These compounds have demonstrated potential as antibacterial, antifungal, antileukemic, acaricide, and immunodepressive agents. Substituted benzofuroxans exhibit medicinal applications such as nitric oxide-releasing abilities, induction of oxidative stress, and properties making them potent anti-cancer agents. The nature of substituents linked to the carbocyclic ring is crucial for understanding their medicinal properties, showcasing their significance in the development of new therapeutic compounds (Jovené, Chugunova, & Goumont, 2013).

Synthesis and Anti-inflammatory Activities of Pyrimidines

Pyrimidines, aromatic heterocyclic compounds, have been identified for their diverse pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. A considerable number of pyrimidines exhibit potent anti-inflammatory effects, making them a focal point for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Photochromism in Nitrobenzylpyridines

The photochromic activity of ortho-nitrobenzylpyridines, which could include derivatives such as this compound, is of significant interest for photon-based electronics. This activity, resulting from intramolecular proton transfer assisted by the nitro group, highlights the potential of these compounds in developing advanced materials with minimal structural changes during photoreactions, essential for organic light-emitting diodes and other electronic devices (Naumov, 2006).

Optoelectronic Materials from Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the significant role of this compound derivatives in the advancement of optoelectronic technology (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of “4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” is likely to be complex and varied. For instance, it has been found that pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with “4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” would depend on its precise molecular structure and its biological effects. For instance, one of the synthesized compounds showed low toxicity to normal liver cells .

Future Directions

Future research could focus on further elucidating the structure-activity relationships of “4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” and similar compounds, as well as exploring their potential applications in various fields such as medicine and pharmacology .

properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-20(22)12-7-5-11(6-8-12)9-24-17-16-15(18-10-19-17)13-3-1-2-4-14(13)23-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCLJMKTFGTENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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